molecular formula C7H9N5S B13086621 1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine

1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine

Cat. No.: B13086621
M. Wt: 195.25 g/mol
InChI Key: JQTMQKJAYCCYOJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine typically involves the construction of the triazine ring followed by the introduction of the methylthio group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazine with methyl iodide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both pyrazolo and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine is a compound belonging to the pyrazolo[4,3-e][1,2,4]triazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N5SC_7H_9N_5S with a molecular weight of 195.25 g/mol. The compound features a fused-ring system that contributes to its biological activity.

Anticancer Activity

Recent research has highlighted the anticancer potential of derivatives of pyrazolo[4,3-e][1,2,4]triazine. A study investigated various sulphonyl pyrazolo derivatives and found that certain compounds exhibited stronger cytotoxic effects than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). Specifically, compounds derived from this family induced apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) and modulated key proteins involved in apoptotic pathways such as NF-κB and p53 .

Table: Cytotoxic Activity of Pyrazolo Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2aMCF-70.25Apoptosis via caspases
2bMDA-MB-2310.50Autophagy induction
3bMCF-7Stronger than cisplatinNF-κB suppression

The mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : The activation of caspases leads to programmed cell death.
  • Inhibition of Cell Proliferation : Compounds were shown to suppress cancer cell growth effectively.
  • Autophagy Activation : Some derivatives increased autophagic activity by enhancing beclin-1 expression and inhibiting mTOR pathways .

Other Biological Activities

Beyond anticancer properties, pyrazolo[4,3-e][1,2,4]triazine derivatives have been investigated for their anti-inflammatory activities. A systematic review indicated that triazine derivatives possess a variety of biological activities including anti-inflammatory effects . This suggests that the compound may have broader therapeutic applications.

Case Studies

Several case studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various pyrazolo[4,3-e][1,2,4]triazine derivatives and assessed their biological activities. Results indicated that modifications in the chemical structure could enhance their efficacy against cancer cells .
  • Comparative Studies : In comparative studies with known anticancer agents like cisplatin, certain pyrazolo derivatives consistently showed improved cytotoxicity and selectivity for cancer cells over normal cells .

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

1,3-dimethyl-5-methylsulfanylpyrazolo[4,3-e][1,2,4]triazine

InChI

InChI=1S/C7H9N5S/c1-4-5-6(12(2)11-4)9-10-7(8-5)13-3/h1-3H3

InChI Key

JQTMQKJAYCCYOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=C(N=N2)SC)C

Origin of Product

United States

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